

Procaine: A Technical Overview of its Molecular Characteristics and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Procaine, a foundational local anesthetic, has been a subject of scientific inquiry for over a century. This technical guide provides an in-depth examination of its core molecular properties, established experimental protocols for its synthesis and analysis, and a visualization of its primary signaling pathway.

Core Molecular Data

Procaine and its commonly used salt, Procaine Hydrochloride, possess distinct molecular characteristics crucial for their pharmacokinetic and pharmacodynamic profiles. The following table summarizes their key quantitative data.

Property	Procaine	Procaine Hydrochloride
Molecular Formula	C13H20N2O2[1][2][3][4]	C13H21ClN2O2[5]
Molecular Weight	236.31 g/mol [1][2][4]	272.77 g/mol [5][6]
CAS Number	59-46-1[1][2][3]	51-05-8[5][6]

Experimental Protocols

The synthesis and analysis of Procaine are well-established processes in medicinal chemistry. Below are detailed methodologies for its preparation and subsequent quantification.



Synthesis of Procaine Hydrochloride

A common laboratory-scale synthesis of Procaine Hydrochloride involves a two-step process starting from 4-nitrobenzoyl chloride and 2-diethylaminoethanol.[1]

Step 1: Esterification

- Combine 185.4 g of 4-nitrobenzoyl chloride with 117 g of 2-diethylaminoethanol.
- Heat the mixture at 120°C for 2 hours to complete the reaction, yielding 4-nitrobenzoyl-2diethylaminoethanol hydrochloride.

Step 2: Reduction

- Dissolve the product from Step 1 in 800 ml of dilute hydrochloric acid.
- Gradually add 240 g of granulated tin, maintaining the temperature between 35-40°C to reduce the nitro group to an amino group.
- After the reduction is complete, saturate the solution with hydrogen sulfide to precipitate and remove the tin.
- Make the solution alkaline with sodium carbonate, which causes the Procaine base to separate as an oil that subsequently crystallizes.
- Recrystallize the crude product from dilute alcohol.
- Neutralize the purified Procaine base with one equivalent of hydrochloric acid and evaporate
 the solvent to obtain Procaine Hydrochloride, which can be further purified by crystallization
 from alcohol.

Analysis of Procaine Hydrochloride by High-Performance Liquid Chromatography (HPLC)

Quantitative analysis of Procaine Hydrochloride can be performed using reverse-phase HPLC.

Methodology:

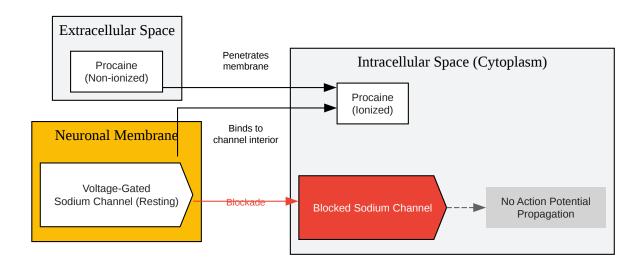


- Column: A C18 column (e.g., 4.6 mm × 150 mm, 5 μm particle size) is suitable for this separation.[7]
- Mobile Phase: A typical mobile phase consists of a buffer solution and an organic modifier.
 For instance, a mixture of a phosphate buffer (e.g., 0.05 mol·L⁻¹ potassium dihydrogen phosphate) with an ion-pairing agent (e.g., 0.0025 mol·L⁻¹ sodium 1-heptanesulfonic acid), adjusted to pH 3.0 with phosphoric acid, and acetonitrile in a 90:10 ratio.[7]
- Flow Rate: A flow rate of 1.0 mL/min is commonly used.[7]
- Detection: UV detection at 283 nm is appropriate for monitoring Procaine Hydrochloride.[7]
- Column Temperature: Maintain the column at 40°C for reproducible results.[7]
- Standard Preparation: Prepare standard solutions of Procaine Hydrochloride of known concentrations to generate a calibration curve for quantification.
- Sample Preparation: Dilute the sample containing Procaine Hydrochloride to a concentration within the linear range of the calibration curve.

Signaling Pathway and Mechanism of Action

Procaine's primary mechanism of action as a local anesthetic is the blockade of voltage-gated sodium channels in neuronal cell membranes.[8][9] This inhibition prevents the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby blocking the initiation and propagation of nerve impulses.



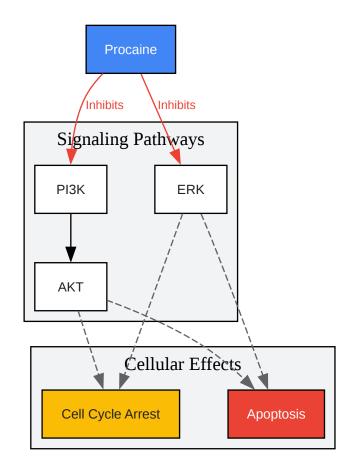


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Caption: Mechanism of Procaine action on voltage-gated sodium channels.

Recent research has also indicated that Procaine may have anticancer effects by inhibiting the PI3K/AKT and ERK signaling pathways in certain cancer cell lines, leading to cell cycle arrest and apoptosis.[10] This suggests a broader range of molecular interactions for Procaine beyond its well-established role as a local anesthetic.





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Caption: Procaine's inhibitory effects on PI3K/AKT and ERK pathways.

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